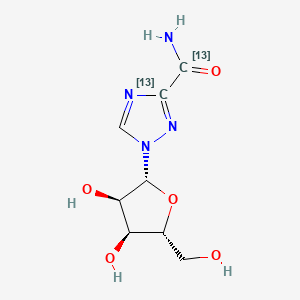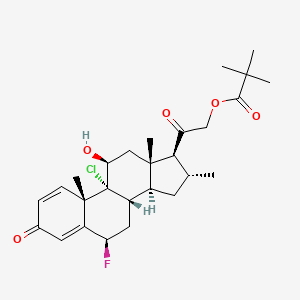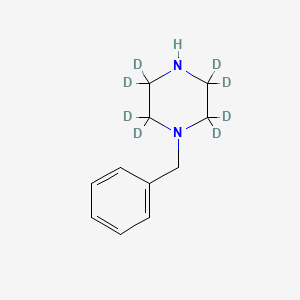
N-Benzylpiperazine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylpiperazine-d8 Dihydrochloride is a deuterated derivative of N-Benzylpiperazine, a compound known for its stimulant properties. The deuterium labeling (d8) is used to trace the compound in various scientific studies, making it valuable in research settings. This compound is often used as a reference material in forensic laboratories and analytical chemistry due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpiperazine-d8 Dihydrochloride typically involves the reaction of benzylamine with piperazine in the presence of deuterated reagents. One common method includes the use of benzaldehyde and piperazine in methanol, followed by the addition of sodium cyanoborohydride . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to maintain the isotopic purity of the compound. The final product is often crystallized and purified to meet the standards required for research and analytical purposes .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylpiperazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzylpiperazine N-oxide, while reduction can produce N-benzylpiperazine .
Applications De Recherche Scientifique
N-Benzylpiperazine-d8 Dihydrochloride is widely used in scientific research, including:
Chemistry: As a reference material in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Used in studies involving neurotransmitter systems due to its stimulant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Employed in the development of new synthetic routes and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of N-Benzylpiperazine-d8 Dihydrochloride involves its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts similarly to amphetamines by increasing the release of serotonin and dopamine, leading to stimulant effects. The deuterium labeling does not significantly alter its pharmacological activity but allows for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine (BZP): A non-deuterated analog with similar stimulant properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for recreational purposes
Uniqueness
N-Benzylpiperazine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking and analysis are required .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
184.31 g/mol |
Nom IUPAC |
1-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2/i6D2,7D2,8D2,9D2 |
Clé InChI |
IQXXEPZFOOTTBA-COMRDEPKSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
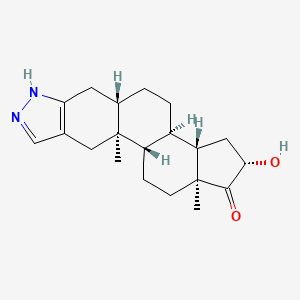
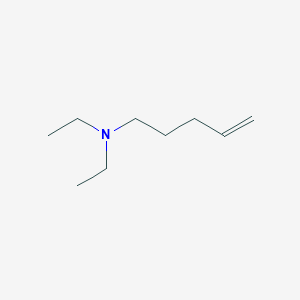


![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

